molecular formula C16H12N6O B2446529 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)quinoxaline-2-carboxamide CAS No. 1797718-28-5

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)quinoxaline-2-carboxamide

Cat. No.: B2446529
CAS No.: 1797718-28-5
M. Wt: 304.313
InChI Key: ZHMLBVFKOUVQLD-UHFFFAOYSA-N
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Description

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)quinoxaline-2-carboxamide is a complex organic compound that belongs to the family of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

The synthesis of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)quinoxaline-2-carboxamide typically involves a multi-step process. One common synthetic route includes the condensation of appropriate pyrazole and pyrimidine derivatives, followed by cyclization and functionalization steps. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the reactions . Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)quinoxaline-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyrazole and pyrimidine rings.

Mechanism of Action

The mechanism of action of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to effects such as reduced cell proliferation and increased cell death in cancer cells .

Comparison with Similar Compounds

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)quinoxaline-2-carboxamide is unique due to its specific structural features and photophysical properties. Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as those with different substituents on the pyrazole or pyrimidine rings . These compounds may share some properties but differ in their specific applications and effectiveness in various research contexts.

Properties

IUPAC Name

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O/c1-10-6-15-18-7-11(9-22(15)21-10)19-16(23)14-8-17-12-4-2-3-5-13(12)20-14/h2-9H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMLBVFKOUVQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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